molecular formula C7H9NO2 B011306 Pyridine, 3-ethoxy-, 1-oxide (6CI,9CI) CAS No. 102074-24-8

Pyridine, 3-ethoxy-, 1-oxide (6CI,9CI)

Cat. No.: B011306
CAS No.: 102074-24-8
M. Wt: 139.15 g/mol
InChI Key: BMRPSFFRVWITTG-UHFFFAOYSA-N
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Description

3-Ethoxypyridine 1-oxide is an organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide, and an ethoxy group is attached to the third carbon atom of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxypyridine 1-oxide can be synthesized through the reaction of N-oxido-3-chloropyridine with sodium ethoxide in ethanol. The reaction is typically carried out under reflux conditions for about 8 hours. After the reaction, the mixture is cooled, neutralized, and the ethanol is recovered. The product is then isolated by evaporating the water .

Industrial Production Methods: In an industrial setting, the synthesis of 3-Ethoxypyridine 1-oxide follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxypyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various pyridine derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-Ethoxypyridine 1-oxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxypyridine 1-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity. The ethoxy group can also affect the compound’s binding affinity to specific targets. These interactions can modulate biological pathways and enzyme activities, making the compound useful in various applications .

Comparison with Similar Compounds

    Pyridine-N-oxide: Similar in structure but lacks the ethoxy group.

    3-Methylpyridine 1-oxide: Has a methyl group instead of an ethoxy group.

    2,3,5-Trimethylpyridine N-oxide: Contains multiple methyl groups.

Uniqueness: 3-Ethoxypyridine 1-oxide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other pyridine N-oxides and allows for specific applications that other compounds may not be suitable for .

Properties

IUPAC Name

3-ethoxy-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-10-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRPSFFRVWITTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C[N+](=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyridine, 3-ethoxy-, 1-oxide (6CI,9CI)
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Pyridine, 3-ethoxy-, 1-oxide (6CI,9CI)
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Pyridine, 3-ethoxy-, 1-oxide (6CI,9CI)

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